molecular formula C14H16O5 B1649351 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- CAS No. 46992-81-8

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Cat. No.: B1649351
CAS No.: 46992-81-8
M. Wt: 264.27 g/mol
InChI Key: WRTWKAQFZYXAEJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is a naturally occurring compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound can be isolated from the stem of Angelica dahurica, a plant known for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic precursors with β-ketoesters under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the stem of Angelica dahurica. The plant material is subjected to solvent extraction using methanol or ethanol, followed by purification through chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted coumarins.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

The major products formed from these reactions include oxidized coumarins, reduced coumarins, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. It also inhibits inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-: This compound is similar in structure but has a methoxy group at the 7-position instead of a hydroxyl group.

    Coumarin: The parent compound of this class, which lacks the dihydroxy-methylbutyl side chain.

    7-Hydroxycoumarin: Similar structure but without the dihydroxy-methylbutyl side chain.

Uniqueness

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is unique due to the presence of the dihydroxy-methylbutyl side chain, which imparts distinct biological activities and chemical reactivity compared to other coumarins .

Biological Activity

2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-, commonly referred to as a hydroxycoumarin, is a naturally occurring compound derived from the plant Angelica dahurica. This compound belongs to the coumarin class, which is characterized by a benzopyrone structure. The unique side chain of 2,3-dihydroxy-3-methylbutyl enhances its biological activities, making it a subject of interest in various fields including pharmacology and medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress and preventing cellular damage. The antioxidant capacity can be attributed to its ability to donate electrons and stabilize free radicals, thus protecting cells from oxidative damage .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its antioxidant and anti-inflammatory effects, 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- has shown promising antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections .

Neuroprotective Effects

Emerging research highlights the neuroprotective capabilities of this compound. It has been associated with protecting neuronal cells from damage induced by oxidative stress and inflammation, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be explained through several mechanisms:

  • Oxidative Stress Modulation : It enhances the body's antioxidant defenses while directly scavenging free radicals.
  • Inflammatory Pathway Inhibition : The compound downregulates inflammatory mediators, which helps alleviate chronic inflammation.
  • Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways through caspase activation, leading to programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Coumarin Basic structure without side chainLow biological activity
7-Hydroxycoumarin Hydroxyl group at position 7Moderate antioxidant activity
2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy- Methoxy group instead of hydroxylEnhanced antimicrobial properties

The presence of the dihydroxy-methylbutyl side chain in 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- distinguishes it from other coumarins by imparting unique biological activities and enhanced reactivity .

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various coumarin derivatives including this compound. The results demonstrated that it significantly reduced lipid peroxidation levels in vitro compared to controls, supporting its potential use as a natural antioxidant agent .

Clinical Implications for Neuroprotection

Another notable research effort investigated the neuroprotective effects of this compound in a mouse model of traumatic brain injury. The findings indicated that treatment with the compound significantly improved outcomes by reducing oxidative damage and inflammation in brain tissues .

Properties

IUPAC Name

6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWKAQFZYXAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418735
Record name 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46992-81-8
Record name 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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